molecular formula C15H21ClN2S B5792242 1-(4-Chloro-2-methylphenyl)-3-cycloheptylthiourea

1-(4-Chloro-2-methylphenyl)-3-cycloheptylthiourea

Cat. No.: B5792242
M. Wt: 296.9 g/mol
InChI Key: IDXAGQHQSFDMLP-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)-3-cycloheptylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by the presence of a 4-chloro-2-methylphenyl group and a cycloheptyl group attached to a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-methylphenyl)-3-cycloheptylthiourea typically involves the reaction of 4-chloro-2-methylphenyl isothiocyanate with cycloheptylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-methylphenyl)-3-cycloheptylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The chlorine atom in the 4-chloro-2-methylphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)-3-cycloheptylthiourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other thiourea derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-cycloheptylthiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-cycloheptylthiourea
  • 1-(4-Chloro-2-methylphenyl)-3-cyclohexylthiourea
  • 1-(4-Chloro-2-methylphenyl)-3-cyclopentylthiourea

Uniqueness

1-(4-Chloro-2-methylphenyl)-3-cycloheptylthiourea is unique due to the presence of the cycloheptyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-cycloheptylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2S/c1-11-10-12(16)8-9-14(11)18-15(19)17-13-6-4-2-3-5-7-13/h8-10,13H,2-7H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXAGQHQSFDMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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